molecular formula C30H30N2O5 B11146389 1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146389
M. Wt: 498.6 g/mol
InChI Key: SNXSYVUXCXEYEN-UHFFFAOYSA-N
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Description

1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the hexyloxy and methoxy groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and hexyloxy groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, using reagents like halogens or nitrating agents.

Scientific Research Applications

1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hexyloxy and methoxy groups may play a role in its binding affinity and specificity. The chromeno[2,3-c]pyrrole core structure is likely involved in the compound’s biological activity, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as other chromeno[2,3-c]pyrrole derivatives. These compounds may share some properties but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

  • 1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-[4-(HEXYLOXY)-3-METHOXYPHENYL]-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, which may offer advantages in various applications compared to other similar compounds.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-(4-hexoxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-4-5-6-9-17-36-23-16-15-20(18-24(23)35-3)27-26-28(33)21-12-7-8-13-22(21)37-29(26)30(34)32(27)25-14-10-11-19(2)31-25/h7-8,10-16,18,27H,4-6,9,17H2,1-3H3

InChI Key

SNXSYVUXCXEYEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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